molecular formula C8H9BrFN B7937130 [(2-Bromo-3-fluorophenyl)methyl](methyl)amine

[(2-Bromo-3-fluorophenyl)methyl](methyl)amine

Cat. No.: B7937130
M. Wt: 218.07 g/mol
InChI Key: JKFGZPBYNPHINM-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)methylamine is a secondary amine featuring a 2-bromo-3-fluorophenyl group attached to a methylene chain, with a methyl group bonded to the nitrogen. Its molecular formula is C₉H₁₀BrFN, with a molecular weight of 231.09 g/mol. The methyl group on the amine provides moderate steric hindrance, balancing nucleophilicity and solubility .

Properties

IUPAC Name

1-(2-bromo-3-fluorophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFGZPBYNPHINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically begins with commercially available 2-bromo-3-fluorobenzaldehyde.

    Reductive Amination: The key step in the synthesis involves the reductive amination of 2-bromo-3-fluorobenzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as methanol or ethanol at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the synthesis of (2-Bromo-3-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: (2-Bromo-3-fluorophenyl)methylamine can undergo nucleophilic substitution reactions, particularly at the bromine or fluorine positions on the phenyl ring.

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles under appropriate conditions.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylmethylamines with different nucleophiles.

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Amine Substituent Phenyl Substituents Key Characteristics
(2-Bromo-3-fluorophenyl)methylamine C₉H₁₀BrFN 231.09 Methyl 2-Bromo-3-fluoro Low steric hindrance, moderate solubility
Benzyl[(2-bromo-3-fluorophenyl)methyl]amine C₁₄H₁₃BrFN 294.17 Benzyl 2-Bromo-3-fluoro Higher lipophilicity, aromatic interactions
(4-Bromo-3-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 Butan-2-yl 4-Bromo-3-fluoro Increased hydrophobicity, branched alkyl
(3-Bromo-4-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 Pentan-2-yl 3-Bromo-4-fluoro Enhanced steric bulk, positional isomerism

Key Findings from Comparative Studies

Steric and Electronic Effects :

  • The methyl-substituted compound exhibits higher nucleophilicity compared to bulkier analogs like the butan-2-yl or pentan-2-yl derivatives. This facilitates reactions such as alkylation or acylation .
  • Benzyl substitution introduces π-π stacking interactions due to the additional aromatic ring, which may enhance binding affinity in drug-receptor interactions .

Solubility and Lipophilicity: The methyl analog has moderate aqueous solubility due to its smaller size, whereas branched alkyl chains (e.g., butan-2-yl) reduce solubility but increase lipid membrane permeability . Benzyl derivatives show lower solubility in polar solvents but superior performance in non-polar environments .

Positional Isomerism :

  • The 3-bromo-4-fluoro isomer () has a distinct dipole moment compared to the 2-bromo-3-fluoro configuration, altering crystallization behavior and melting points .

Synthetic Accessibility :

  • Methyl and benzyl derivatives are synthesized via nucleophilic substitution or reductive amination, while branched alkyl analogs require multi-step alkylation or Grignard reactions .

Biological Activity

(2-Bromo-3-fluorophenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. This compound features a phenyl ring substituted with both bromine and fluorine, which can significantly influence its chemical properties and biological interactions. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of (2-Bromo-3-fluorophenyl)methylamine is C9H10BrF N. The presence of halogen substituents (bromo and fluoro) enhances the lipophilicity and reactivity of the compound, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC9H10BrF N
Molecular Weight232.09 g/mol
SMILESCNCC1=C(C(=CC=C1)F)Br
LogPEstimated > 2.4

The biological activity of (2-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as a ligand that binds to receptors or enzymes, modulating their activity. The bromo and fluoro groups enhance binding affinity, potentially leading to increased efficacy in various biological assays.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

  • Case Study : A study investigated the antibacterial activity of a related compound, demonstrating that it inhibited bacterial growth at concentrations above 100 μg/mL. The target proteins included DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival .

Anticancer Properties

The potential anticancer properties of (2-Bromo-3-fluorophenyl)methylamine are also noteworthy. Compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells.

  • Research Findings : In vitro assays have shown that related compounds can induce cytotoxicity in various cancer cell lines, including HepG2 and Vero cells, with IC50 values around 200 μM . These findings suggest that further exploration of (2-Bromo-3-fluorophenyl)methylamine could reveal similar anticancer activities.

Comparative Analysis with Similar Compounds

To understand the unique properties of (2-Bromo-3-fluorophenyl)methylamine, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Benzyl[(2-bromo-4-fluorophenyl)methyl]amineBromo and fluoro substitutionsAntimicrobial, anticancer
Benzyl[(2-chloro-3-fluorophenyl)methyl]amineChlorine instead of bromineModerate antimicrobial

The comparative analysis indicates that the specific arrangement of bromine and fluorine in (2-Bromo-3-fluorophenyl)methylamine may enhance its reactivity and selectivity towards biological targets compared to other halogenated analogs.

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